

# Technical Support Center: $^{18}\text{F}$ -FDG PET/CT and Blood Glucose Levels

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fluorodeoxyglucose F 18*

Cat. No.: *B1208095*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the impact of blood glucose levels on  $^{18}\text{F}$ -FDG uptake quantification.

## Frequently Asked Questions (FAQs)

**Q1:** What is the fundamental mechanism of  $^{18}\text{F}$ -FDG uptake and how does blood glucose interfere with it?

**A1:**  $^{18}\text{F}$ -FDG, a glucose analog, is transported into cells by glucose transporters (GLUTs) and then phosphorylated by hexokinases to  $^{18}\text{F}$ -FDG-6-phosphate.<sup>[1][2][3]</sup> This phosphorylated form is trapped within the cell, allowing for imaging.<sup>[1][4]</sup> High blood glucose levels lead to competitive inhibition, where glucose and  $^{18}\text{F}$ -FDG compete for the same GLUT transporters.<sup>[4][5][6]</sup> This competition can reduce the uptake of  $^{18}\text{F}$ -FDG into target tissues, potentially affecting the accuracy of the PET scan.<sup>[5][7]</sup>

**Q2:** What is a standardized uptake value (SUV) and how is it affected by blood glucose?

**A2:** The Standardized Uptake Value (SUV) is a semi-quantitative metric used in PET imaging to evaluate the concentration of  $^{18}\text{F}$ -FDG in a region of interest, normalized to the injected dose and a patient parameter, typically body weight.<sup>[8][9]</sup> Elevated blood glucose levels can lead to a decrease in SUV in tumors and the brain, and an increase in the liver and blood pool.<sup>[10][11]</sup> This is due to the competitive inhibition between glucose and  $^{18}\text{F}$ -FDG.<sup>[9]</sup>

Q3: What are the recommended blood glucose levels for 18F-FDG PET/CT imaging?

A3: While recommendations vary slightly between organizations, a general consensus is to maintain blood glucose levels below 150-200 mg/dL (8.3-11.1 mmol/L) for oncologic imaging. [12][13] For certain applications, such as assessing infection or inflammation, stricter control may be necessary, as even moderate hyperglycemia can negatively impact detection rates.[14] Some guidelines recommend rescheduling the scan if blood glucose exceeds 200 mg/dL.[13]

Q4: Can 18F-FDG itself raise blood sugar levels?

A4: No, the amount of 18F-FDG injected for a PET scan is minuscule and does not have a pharmacological effect on blood glucose levels.[7] The concern is the patient's pre-existing blood glucose level at the time of the scan.[7]

Q5: Are there methods to correct for the influence of blood glucose on SUV?

A5: Yes, a glucose-corrected SUV (SUV<sub>gluc</sub>) has been proposed, which is calculated by multiplying the SUV<sub>max</sub> by the blood glucose level and dividing by a standard glucose value (e.g., 100 mg/dL).[6][9] This correction may help to more accurately represent the glucose metabolism of lesions, particularly in patients with hyperglycemia.[6] However, the utility and standardization of this correction are still under investigation.[15]

## Troubleshooting Guide

Issue 1: Low tumor 18F-FDG uptake and suspected false-negative results.

- Possible Cause: Hyperglycemia at the time of 18F-FDG injection. High blood glucose competes with 18F-FDG for cellular uptake, reducing the signal from the tumor.[5][12]
- Troubleshooting Steps:
  - Verify Blood Glucose Level: Check the patient's recorded blood glucose level at the time of the scan. Levels above 150-200 mg/dL are a likely cause.
  - Review Patient Preparation: Ensure the patient followed the recommended fasting and dietary protocols.[13] For diabetic patients, confirm appropriate medication management prior to the scan.[16][17]

- Consider Glucose Correction: If raw data is available, calculate the glucose-corrected SUV (SUV<sub>gluc</sub>) to assess if the uptake is more significant after normalization.[6]
- Repeat Scan: If clinically warranted and confounding factors can be addressed, repeating the scan under optimal blood glucose conditions may be necessary.

Issue 2: High background noise and poor image quality, particularly in muscle tissue.

- Possible Cause: Hyperinsulinemia. The administration of insulin to manage high blood glucose can increase 18F-FDG uptake in insulin-sensitive tissues like skeletal muscle and fat, leading to a poor tumor-to-background ratio.[4][14]
- Troubleshooting Steps:
  - Review Insulin Administration Protocol: Check the timing and type of insulin administered relative to the 18F-FDG injection. A sufficient delay (e.g., >4 hours for short-acting insulin) is crucial.[13][18]
  - Assess Patient Activity: Ensure the patient remained rested and avoided strenuous activity before the scan, as this can also increase muscle uptake.[18]
  - Optimize Patient Preparation for Future Scans: For subsequent scans, ensure strict adherence to protocols that minimize insulin levels at the time of 18F-FDG injection. This may involve scheduling the scan in the late morning for diabetic patients on certain medication regimens.[18][19]

Issue 3: Inconsistent SUV measurements in longitudinal studies of the same patient.

- Possible Cause: Variability in blood glucose levels between scans. Fluctuations in blood glucose can lead to changes in 18F-FDG biodistribution and uptake, making direct comparison of SUV values unreliable.[9]
- Troubleshooting Steps:
  - Record and Compare Blood Glucose: Always record the blood glucose level at the time of each scan. Note any significant differences between time points.

- Standardize Patient Preparation: Implement a consistent and strict patient preparation protocol for all scans in a longitudinal study, including diet, fasting duration, and medication management.
- Utilize Glucose-Corrected SUV: Apply a glucose correction formula to all SUV measurements to minimize the variability introduced by differing blood glucose levels.[\[6\]](#)

## Quantitative Data Summary

Table 1: Impact of Blood Glucose on 18F-FDG PET/CT Detection Rates

| Clinical Indication             | Blood Glucose Level           | Finding                                                    | Source               |
|---------------------------------|-------------------------------|------------------------------------------------------------|----------------------|
| Oncology                        | >180 mg/dL                    | Statistically significant increase in false-negative rate. | <a href="#">[12]</a> |
| Infection/Inflammation          | >180 mg/dL                    | No significant impact on the false-negative rate.          | <a href="#">[12]</a> |
| Bacteremia of Unknown Origin    | 3.0-7.9 mmol/L (54-142 mg/dL) | True-positive detection rate: 61%-65%                      | <a href="#">[14]</a> |
| 8.0-10.9 mmol/L (144-196 mg/dL) |                               | True-positive detection rate: 30%-38%                      | <a href="#">[14]</a> |
| >11.0 mmol/L (>200 mg/dL)       |                               | True-positive detection rate: 17%                          | <a href="#">[14]</a> |

Table 2: Correlation of Blood Glucose Level with SUV in Different Tissues

| Tissue     | Correlation with Increasing Blood Glucose                                              | Source                                    |
|------------|----------------------------------------------------------------------------------------|-------------------------------------------|
| Brain      | Significantly Decreased SUV                                                            | <a href="#">[10]</a> <a href="#">[11]</a> |
| Muscle     | Significantly Decreased SUV                                                            | <a href="#">[10]</a> <a href="#">[11]</a> |
| Liver      | Significantly Increased SUV                                                            | <a href="#">[10]</a> <a href="#">[11]</a> |
| Blood Pool | Significantly Increased SUV                                                            | <a href="#">[10]</a> <a href="#">[11]</a> |
| Tumors     | No significant correlation<br>(except for levels >200 mg/dL<br>where SUVmax was lower) | <a href="#">[10]</a> <a href="#">[11]</a> |

## Experimental Protocols

Key Experiment: Standard Patient Preparation for 18F-FDG PET/CT

This protocol is a synthesis of guidelines from various nuclear medicine societies.[\[13\]](#)[\[18\]](#)

- Diet: Patients are instructed to follow a low-carbohydrate, high-protein diet for 24 hours prior to the scan to minimize background muscle uptake.[\[13\]](#)
- Fasting: Patients should fast for a minimum of 4-6 hours before the 18F-FDG injection. Water is permitted and encouraged.[\[13\]](#)[\[18\]](#)
- Medication:
  - Non-diabetic patients: Can take their usual medications.
  - Diabetic patients:
    - Oral Hypoglycemics: Can typically be taken, but if contrast-enhanced CT is performed, metformin should be withheld.[\[18\]](#)
    - Insulin: Management should be planned to ensure low circulating insulin levels at the time of injection. This may involve scheduling the scan later in the day and adjusting

insulin dosage and timing. A delay of at least 4 hours between short-acting insulin administration and 18F-FDG injection is recommended.[13][18]

- **Blood Glucose Measurement:** Blood glucose is measured immediately before 18F-FDG injection. The target range is typically <150-200 mg/dL.[13]
- **18F-FDG Injection and Uptake Phase:** Following injection, the patient should rest in a quiet, comfortable room for approximately 60 minutes to allow for tracer distribution and uptake. Physical activity and talking should be minimized to prevent muscle uptake.[18]
- **Imaging:** The patient is positioned in the PET/CT scanner for image acquisition.

## Visualizations

Caption: Competitive uptake of 18F-FDG and glucose.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for 18F-FDG quantification.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mechanisms underlying 18F-fluorodeoxyglucose accumulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. False Positive and False Negative FDG-PET Scans in Various Thoracic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose-corrected standardized uptake value (SUVgluc) is the most accurate SUV parameter for evaluation of pulmonary nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Standardized Uptake Value | Radiology Key [radiologykey.com]
- 10. Effect of blood glucose level on standardized uptake value (SUV) in 18F- FDG PET-scan: a systematic review and meta-analysis of 20,807 individual SUV measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of blood glucose level on standardized uptake value (SUV) in F- FDG PET-scan: a systematic review and meta-analysis of 20,807 individual SUV measurements. | Cancer Center [cancercenter.arizona.edu]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. tech.snmjournals.org [tech.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. diabetessociety.com.au [diabetessociety.com.au]
- 17. capepetct.co.za [capepetct.co.za]

- 18. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 18F-FDG PET/CT: diabetes and hyperglycaemia | Niccoli-Asabella | Nuclear Medicine Review [journals.viamedica.pl]
- To cite this document: BenchChem. [Technical Support Center: 18F-FDG PET/CT and Blood Glucose Levels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208095#impact-of-blood-glucose-levels-on-18f-fdg-uptake-quantification]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)